tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate

Medicinal Chemistry Drug Design Pharmacokinetics

This tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate (CAS 1260889-01-7) is a versatile piperidine building block featuring a Boc protecting group and an N-ethyl handle. Unlike generic piperidine carbamates, the N-ethyl group offers a balanced hydrophobic pocket for SAR studies and downstream functionalization after deprotection. With a moderate LogP (~1.8) and TPSA (41.6 Ų), it's particularly suited for CNS-penetrant candidates. Supplied at ≥98% purity with full analytical documentation (HPLC, NMR, LC-MS), ensuring batch-to-batch reproducibility. Trusted by medicinal chemists for lead optimization.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1260889-01-7
Cat. No. B6614498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ethyl(piperidin-3-ylmethyl)carbamate
CAS1260889-01-7
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCN(CC1CCCNC1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-7-6-8-14-9-11/h11,14H,5-10H2,1-4H3
InChIKeyLXQBAFPDAGXQOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate (CAS 1260889-01-7): Chemical Identity and Baseline Properties


tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate (CAS 1260889-01-7) is a piperidine-based carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an N-ethyl substituent on a piperidin-3-ylmethyl scaffold [1]. With a molecular formula of C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of functionalized piperidine-containing pharmacophores . The compound is supplied as a research chemical with typical purity of ≥98%, and it is stored under sealed, dry conditions at 2-8 °C to maintain stability .

Why Generic Substitution of tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate Is Scientifically Unsound


Piperidine-based carbamates exhibit distinct physicochemical and reactivity profiles depending on the N-alkyl substituent and the protecting group. Simply replacing tert-butyl ethyl(piperidin-3-ylmethyl)carbamate with a generic “piperidine carbamate” can compromise critical parameters such as lipophilicity, hydrogen-bonding capacity, and synthetic compatibility. For instance, swapping the ethyl group for a methyl group reduces molecular weight and alters LogP, potentially affecting membrane permeability in medicinal chemistry applications [1]. Similarly, substituting the Boc group with a benzyl carbamate (Cbz) significantly increases molecular weight and logP, which may change pharmacokinetic behavior or deprotection conditions . Even the absence of the N-alkyl substituent—as in tert-butyl (piperidin-3-ylmethyl)carbamate—removes a key diversification handle, limiting downstream functionalization options [2]. These quantitative differences underscore why precise compound selection is essential for reproducible research and synthetic efficiency.

Quantitative Differentiation: tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate vs. Closest Analogs


Molecular Weight and Lipophilicity (LogP) Comparison with Cbz-Protected Analog

Compared to the benzyl carbamate analog (CAS 1353982-44-1), tert-butyl ethyl(piperidin-3-ylmethyl)carbamate exhibits a lower molecular weight and reduced lipophilicity, which can influence membrane permeability and off-target binding [1]. The Boc-protected compound has a molecular weight of 242.36 g/mol and an XLogP3-AA of 1.8, whereas the Cbz analog has a molecular weight of 276.38 g/mol and a higher LogP (predicted >2.5 based on increased carbon count) . This 34 g/mol difference and lower lipophilicity make the Boc derivative more suitable for early-stage drug discovery where lower molecular weight and optimal LogP are desired [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count vs. N-Unsubstituted Analog

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate possesses a TPSA of 41.6 Ų and one hydrogen bond donor, compared to 50.4 Ų and two donors for tert-butyl (piperidin-3-ylmethyl)carbamate (CAS 142643-29-6) [1]. The reduced TPSA and lower donor count in the ethyl-substituted derivative indicate improved passive membrane permeability and potentially better oral bioavailability [2]. This difference arises from the alkylation of the carbamate nitrogen, which eliminates one H-bond donor and alters the polar surface area [3].

Medicinal Chemistry ADME Permeability

Rotatable Bond Count and Synthetic Flexibility vs. Methyl Analog

The ethyl substituent in tert-butyl ethyl(piperidin-3-ylmethyl)carbamate provides 5 rotatable bonds, compared to 4 rotatable bonds in the methyl analog (tert-butyl methyl(piperidin-3-ylmethyl)carbamate, CAS 169750-76-9) [1]. This additional rotatable bond increases conformational flexibility, which can be advantageous for exploring structure-activity relationships (SAR) in lead optimization, as it allows the ethyl group to adopt multiple orientations in the binding pocket . Furthermore, the ethyl group offers a larger hydrophobic surface area than methyl, which may enhance van der Waals interactions with hydrophobic protein residues [2].

Medicinal Chemistry Conformational Analysis Synthetic Chemistry

Storage Condition Requirements and Stability vs. Unprotected Piperidine Analogs

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate requires sealed, dry storage at 2-8 °C to maintain its integrity, as specified by multiple vendors . In contrast, unprotected piperidine derivatives often degrade more rapidly at room temperature due to amine oxidation or hydrolysis . The Boc group provides enhanced stability under ambient conditions compared to free amines, but the compound remains sensitive to moisture and heat, necessitating cold-chain storage for long-term use [1]. This storage requirement is a key procurement consideration, as it may impact shipping costs and laboratory handling protocols.

Chemical Stability Procurement Storage

Commercial Purity and Batch Consistency

Commercial suppliers consistently report a purity of ≥98% for tert-butyl ethyl(piperidin-3-ylmethyl)carbamate, as verified by HPLC and NMR . This high purity level is comparable to that of its methyl analog (tert-butyl methyl(piperidin-3-ylmethyl)carbamate, ≥95-97%) and the benzyl analog (≥98%) . However, the ethyl derivative offers a balanced purity-cost profile, with multiple vendors providing certified analytical data, including COA with LC-MS and NMR spectra . This ensures batch-to-batch consistency, which is essential for reproducible synthesis and biological assays.

Quality Control Procurement Reproducibility

Optimal Use Cases for tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Permeability

Given its moderate LogP (1.8) and TPSA (41.6 Ų), this compound is well-suited as a building block for CNS-penetrant drug candidates or oral therapeutics where excessive lipophilicity is undesirable [1]. Its lower molecular weight compared to Cbz-protected analogs also aligns with Lipinski's Rule of 5, making it a preferred intermediate for early-stage discovery [2].

Synthetic Chemistry: Diversification via N-Alkyl Handle

The N-ethyl group provides a hydrophobic pocket and a site for further functionalization (e.g., through cross-coupling or alkylation) after Boc deprotection. This differentiates it from the N-unsubstituted analog, which lacks this synthetic versatility [3].

Structure-Activity Relationship (SAR) Studies of Piperidine-Based Pharmacophores

The ethyl substituent offers a balance between the minimal steric bulk of a methyl group and the increased lipophilicity of a benzyl group. This makes it a valuable comparator in SAR campaigns to probe hydrophobic effects and conformational constraints [4].

Quality-Controlled Procurement for Reproducible Research

With commercially guaranteed purity ≥98% and available analytical documentation (HPLC, NMR, LC-MS), this compound minimizes batch variability in both academic and industrial settings, ensuring that synthetic and biological results are reproducible across laboratories .

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